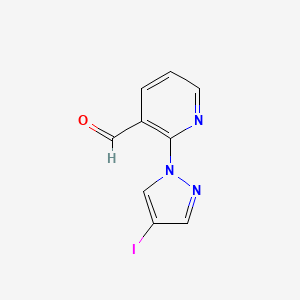
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methoxy group at position 5 and a methyl group at position 1 of the pyrazole ring, with an ethanone group attached at position 3. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with an appropriate acylating agent under controlled conditions. For instance, the reaction of 5-methoxy-1-methyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine can yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of a methoxy group at position 5.
1-Methyl-1H-pyrazol-3-yl)ethanone: This compound lacks the methoxy group at position 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at position 5 may enhance its solubility and interaction with biological targets compared to similar compounds without this group.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(5-methoxy-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-5(10)6-4-7(11-3)9(2)8-6/h4H,1-3H3 |
InChI Key |
WTKMDEABSOZRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(=C1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


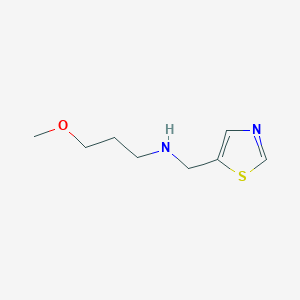
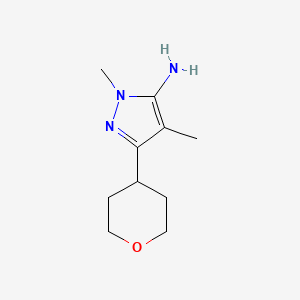
![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
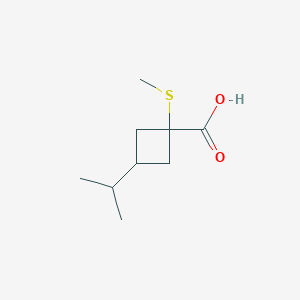

![[(2-Iodocyclopentyl)oxy]cyclohexane](/img/structure/B13302448.png)
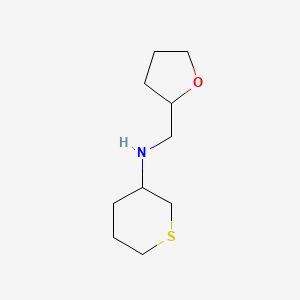
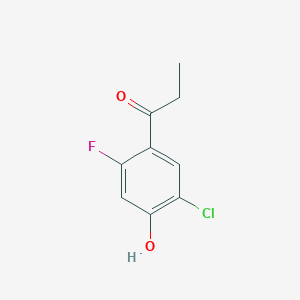

![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)
